molecular formula C11H15NO4S B12335442 N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester

Cat. No.: B12335442
M. Wt: 257.31 g/mol
InChI Key: SKZAZOFQMZCYJD-ZRDIBKRKSA-N
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Description

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester typically involves the reaction of ethanimidic acid ethyl ester with 4-methylphenylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted ethanimidic acid ethyl esters.

Scientific Research Applications

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester has a wide range of scientific research applications :

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its sulfonyl group plays a crucial role in binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanimidic acid, N-[[(4-Methylphenyl)sulfonyl]oxy]-, ethyl ester
  • N-[[(4-Methylphenyl)sulphonyl]oxy]-ethanimidic acid ethyl ester
  • Ethyl O-(p-tosyl)acetohydroximate

Uniqueness

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl (1E)-N-(4-methylphenyl)sulfonyloxyethanimidate

InChI

InChI=1S/C11H15NO4S/c1-4-15-10(3)12-16-17(13,14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3/b12-10+

InChI Key

SKZAZOFQMZCYJD-ZRDIBKRKSA-N

Isomeric SMILES

CCO/C(=N/OS(=O)(=O)C1=CC=C(C=C1)C)/C

Canonical SMILES

CCOC(=NOS(=O)(=O)C1=CC=C(C=C1)C)C

Origin of Product

United States

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